molecular formula C18H20N2O7S2 B2616484 5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1448045-52-0

5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2616484
CAS No.: 1448045-52-0
M. Wt: 440.49
InChI Key: UMNXDLNOKOQEAV-UHFFFAOYSA-N
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Description

The compound 5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a sulfonamide-based heterocyclic molecule featuring a benzo[d]oxazol-2(3H)-one core substituted with a methyl group at position 2. Its structure includes a piperidine ring modified at position 4 with a furan-2-ylmethyl sulfonyl group, further connected via a sulfonyl linker to the benzooxazolone moiety. The compound’s structural complexity emphasizes its uniqueness among sulfonamide derivatives, particularly due to the incorporation of a furan ring, which may influence electronic properties and metabolic stability .

Properties

IUPAC Name

5-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S2/c1-19-16-11-15(4-5-17(16)27-18(19)21)29(24,25)20-8-6-14(7-9-20)28(22,23)12-13-3-2-10-26-13/h2-5,10-11,14H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNXDLNOKOQEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CO4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, the sulfonylation of the piperidine ring, and the construction of the benzo[d]oxazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups can produce thiol-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Compound 21: 6-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

  • Key Differences :
    • Substituent on Piperidine: The target compound uses a furan-2-ylmethyl sulfonyl group, whereas Compound 21 employs a 4-acetylphenyl-piperazinylsulfonyl moiety.
    • Positional Isomerism: The sulfonyl group in the target compound is at position 5 of the benzooxazolone core, while Compound 21 has it at position 4.
  • Solubility: The acetylphenyl group in Compound 21 may enhance hydrophobicity compared to the furan-containing target compound, which could improve membrane permeability .

Compound 3ab: 6-((4-Chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one

  • Key Differences :
    • Core Modification: Compound 3ab lacks sulfonyl groups entirely, instead featuring a bis-aryl methyl group at position 5.
    • Synthetic Route: Prepared via Friedel-Crafts alkylation (Method A), contrasting with the sulfonylation protocols used for the target compound .

Piperidine-Sulfonyl Derivatives

Compound 20: 6-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one

  • Structural Comparison :
    • The target compound replaces the acetylphenyl-piperazine in Compound 20 with a furan-methyl-piperidine system. Piperidine vs. piperazine alters nitrogen count, affecting hydrogen-bonding capacity.
  • Analytical Data :
    • LCMS Retention Time: Compound 20 elutes at 5.07 min (m/z 402.1 [M+H+]), suggesting lower polarity than the target compound, which may have a longer retention time due to the furan’s electron-rich nature .

Data Tables

Table 1: Comparative Physicochemical Properties of Selected Analogues

Compound Name Core Structure Substituent(s) Molecular Weight (m/z [M+H+]) LCMS RT (min)
Target Compound Benzo[d]oxazol-2(3H)-one 5-(4-(furan-2-ylmethyl)sulfonyl) Not reported Not reported
Compound 21 Benzo[d]oxazol-2(3H)-one 6-(4-acetylphenyl-piperazinyl) 416.1 5.22
Compound 20 Benzo[d]oxazol-2(3H)-one 6-(4-acetylphenyl-piperazinyl) 402.1 5.07
Compound 3ab Benzo[d]oxazol-2(3H)-one 6-((4-chlorophenyl)(phenyl)methyl) 327.8 (calc.) Not reported

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis likely follows protocols similar to those in (e.g., sulfonylation of piperidine intermediates), but its furan substituent introduces synthetic challenges, such as ensuring regioselectivity during sulfonation .

Biological Activity

5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of the compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O5SC_{17}H_{20}N_2O_5S, with a molecular weight of approximately 364.4 g/mol. The compound features a complex structure that includes a benzo[d]oxazole core, sulfonamide groups, and a piperidine ring, which are known to influence its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing sulfonamide and piperidine moieties exhibit significant antibacterial effects. For instance, similar compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound's sulfonamide functionality is associated with enzyme inhibition properties. Research indicates that related compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Potential : The structural features of this compound suggest potential anticancer properties. Compounds with similar frameworks have been reported to exhibit cytotoxicity against various cancer cell lines, indicating that further investigation into this compound’s effects on cancer cells is warranted .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter receptors and enzymes involved in pain perception and inflammation pathways. Molecular docking studies have shown favorable binding affinities with target proteins, suggesting a multi-targeted approach to its pharmacological effects .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of various sulfonamide derivatives, compounds similar to this compound were tested against common pathogens. The results indicated significant inhibition zones against Bacillus subtilis, supporting the hypothesis that structural features contribute to enhanced antimicrobial activity .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of synthesized piperidine derivatives demonstrated that several compounds showed high potency as AChE inhibitors. The IC50 values ranged from 0.63 ± 0.001 to 2.14 ± 0.003 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercarpto-1,3,4-oxadiazoleContains piperidine and oxadiazoleAntibacterial and enzyme inhibition
(4-(furan-2-ylmethyl)sulfonyl)piperidin derivativesSulfonamide group presentModerate antibacterial activity
Cyclopropyl(4-(pyridin-2-yloxy)piperidin)Similar piperidine structureNeuroprotective effects observed

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